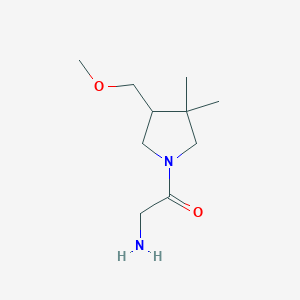

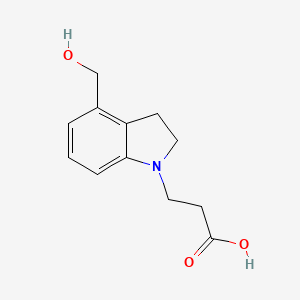

2-Amino-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one

Vue d'ensemble

Description

2-Amino-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one, commonly referred to as MDMP, is a synthetic compound used in a variety of scientific research applications. It is a cyclic organic compound with a molecular weight of 224.3 g/mol and a melting point of 78-80 °C. MDMP is a colorless liquid at room temperature that has a slightly sweet, ether-like odor. It is used as a building block in the synthesis of other chemicals and as a reactant in organic chemistry. It is also used as a catalyst in organic synthesis and as a reagent in biochemistry.

Applications De Recherche Scientifique

Ethylene Oligomerization and Catalysis

Nickel(II) complexes, derived from reductions of imine compounds and further activated with ethylaluminum dichloride or methylaluminoxane, demonstrated active catalysis in ethylene oligomerization, yielding primarily ethylene dimers, trimers, and tetramers. This research provides insights into the design of efficient catalysts for olefin oligomerization processes, highlighting the potential utility of nickel complexes in industrial applications (Nyamato, Ojwach, & Akerman, 2016).

Metal-Free Synthesis of Polysubstituted Pyrroles

An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives through intermolecular cycloaddition in aqueous medium has been developed. This approach leverages surfactants in water, demonstrating an eco-friendly pathway for pyrrole synthesis, which is significant for developing new materials and pharmaceuticals (Kumar, Rāmānand, & Tadigoppula, 2017).

Palladium(II) Complexes in Methoxycarbonylation of Olefins

Palladium(II) complexes, synthesized from certain ligands, have been shown to be active catalysts for the methoxycarbonylation of higher olefins. This study contributes to the understanding of how complex structure and olefin chain length influence catalytic behavior, offering valuable information for the chemical industry regarding ester production (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Synthesis of Heterocyclic Systems

Research into the preparation of heterocyclic systems, utilizing certain esters as reagents, has unveiled pathways to synthesize compounds with potential biological activities. These findings are crucial for the development of new pharmaceuticals and highlight the versatility of these compounds in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Fluorescent Chemosensors for Metal Ions

A novel approach in the synthesis of dimethylfuran tethered 2-aminopyridine-3-carbonitriles has led to the discovery of fluorescent chemosensors for Fe3+ ions and picric acid. Such sensors are crucial for environmental monitoring and safety, demonstrating the chemical's role in developing sensitive detection methods (Shylaja, Rubina, Santharam Roja, & Kumar, 2020).

Propriétés

IUPAC Name |

2-amino-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2)7-12(9(13)4-11)5-8(10)6-14-3/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFYVTVARVDNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1COC)C(=O)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine](/img/structure/B1479083.png)

![2-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479086.png)

![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1479092.png)

![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1479093.png)

![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)

![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479102.png)

![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)

![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)